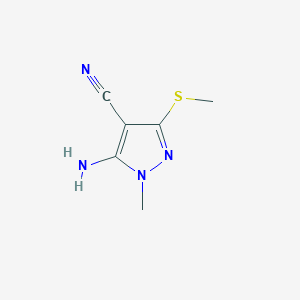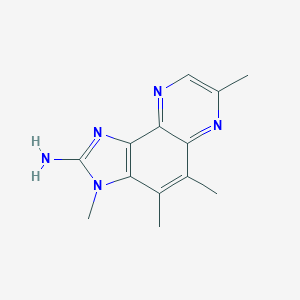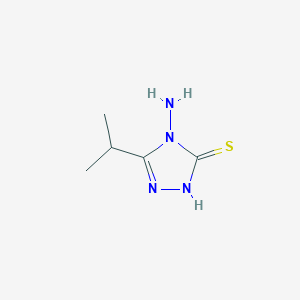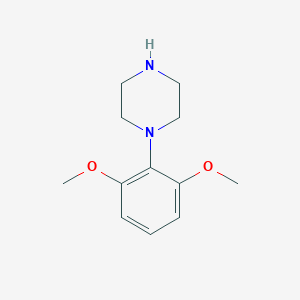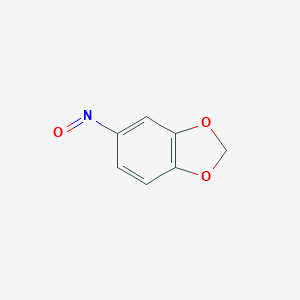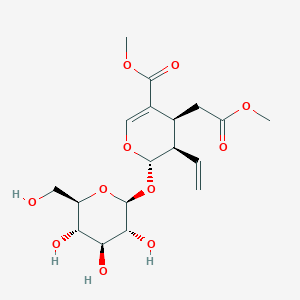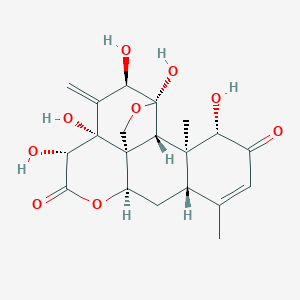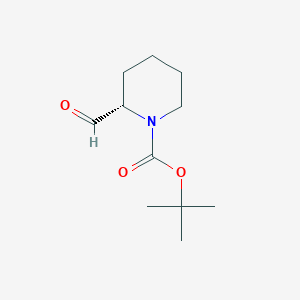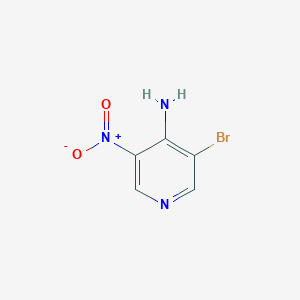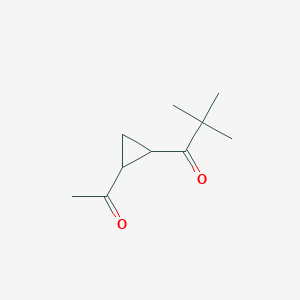![molecular formula C12H21N3O9 B114660 (2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol CAS No. 145621-07-4](/img/structure/B114660.png)
(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol is a complex molecule that has been the subject of extensive scientific research. This molecule is a carbohydrate derivative that has been synthesized using various methods. It has been found to have important applications in the field of scientific research, particularly in the study of biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of (2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol involves its interaction with various enzymes and proteins in the body. This molecule has been found to inhibit the activity of certain enzymes, which can lead to changes in cellular function. It has also been found to stimulate the production of certain proteins, which can have beneficial effects on the body.
Biochemical and Physiological Effects
(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol has several biochemical and physiological effects on the body. It has been found to regulate glucose metabolism, which can have important implications for the treatment of diabetes. It has also been found to have anti-inflammatory and antioxidant effects, which can have beneficial effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol in lab experiments is its ability to interact with various enzymes and proteins in the body. This can lead to changes in cellular function, which can be studied in detail. However, one of the limitations of using this molecule in lab experiments is its complex structure, which can make it difficult to synthesize and work with.
Orientations Futures
There are several future directions for the study of (2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol. One of the most important directions is the development of new drugs and therapies for various diseases. This molecule has been found to have important applications in the treatment of diabetes, inflammation, and oxidative stress. Another future direction is the study of its interaction with various enzymes and proteins in the body, which can lead to a better understanding of cellular function. Additionally, the development of new synthesis methods for this molecule can lead to more efficient and cost-effective production.
Méthodes De Synthèse
The synthesis of (2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol is a complex process that involves several steps. One of the most common methods of synthesis involves the use of protecting groups, which are used to prevent unwanted reactions from occurring during the synthesis process. The protected molecule is then deprotected to obtain the final product. Other methods of synthesis include the use of enzymes and chemical reactions, such as esterification and glycosylation.
Applications De Recherche Scientifique
(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol has several important applications in scientific research. One of the most important applications is in the study of biochemical and physiological processes. This molecule has been found to interact with various enzymes and proteins in the body, which can lead to changes in cellular function. It has also been used in the development of new drugs and therapies for various diseases.
Propriétés
Numéro CAS |
145621-07-4 |
|---|---|
Nom du produit |
(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol |
Formule moléculaire |
C12H21N3O9 |
Poids moléculaire |
351.31 g/mol |
Nom IUPAC |
(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol |
InChI |
InChI=1S/C12H21N3O9/c1-3-10(8(19)9(20)11(21)22-3)24-12-5(14-15-13)7(18)6(17)4(2-16)23-12/h3-12,16-21H,2H2,1H3/t3-,4+,5-,6+,7+,8-,9+,10-,11+,12-/m0/s1 |
Clé InChI |
ZFBJUDQCVOFHPT-UEHLDKPZSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)O)O)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N=[N+]=[N-] |
SMILES |
CC1C(C(C(C(O1)O)O)O)OC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-] |
SMILES canonique |
CC1C(C(C(C(O1)O)O)O)OC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-] |
Synonymes |
2-azido-2-beta-D-mannopyranosyl-(1,4)-L-rhamnopyranose 2-azido-2-deoxymannopyranosyl-(1,4)-rhamnopyranose 2AMR |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



